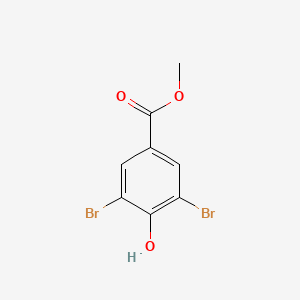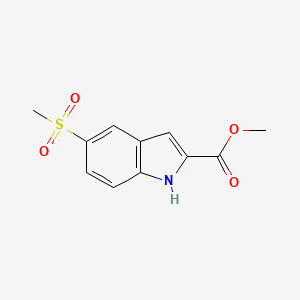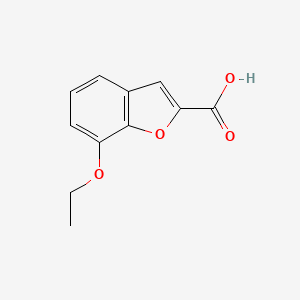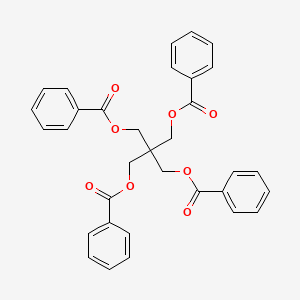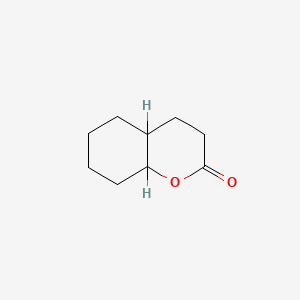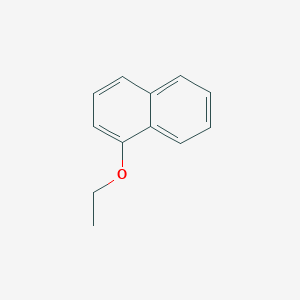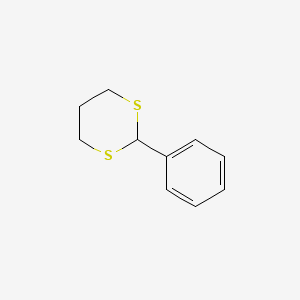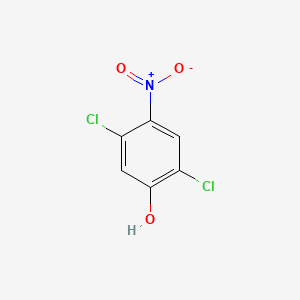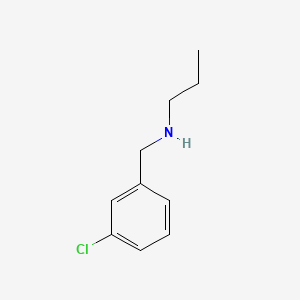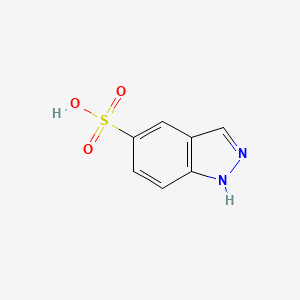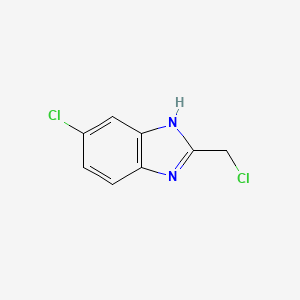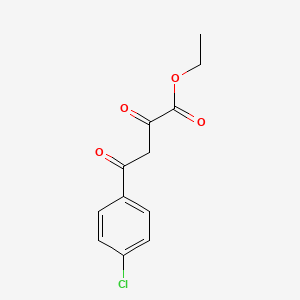
Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Optical and Quantum Electronics
- Application : Thin films of 2,9-Bis [2- (4-chlorophenyl)ethyl] anthrax [2,1,9-def:6,5,10-d′e′f′] diisoquinoline-1,3,8,10 (2H,9H) tetrone (Ch-diisoQ) were prepared by thermal evaporation technique .
- Method : The structural properties of these films were determined by X-ray diffraction and scanning electron microscopy . The transmittance and reflectance of all Ch-diisoQ thin films were measured in the range 200–2500 nm .
- Results : The optical band gap of the samples decreased with the increase of annealing temperatures due to the increasing of the π-dislocation .
2. Pharmaceutical Intermediate
- Application : 1- (4-Chlorophenyl)piperazine is used as a 5-HT-1 serotonin receptor agonist .
- Method : This compound is used as a pharmaceutical intermediate .
- Results : The specific outcomes depend on the final pharmaceutical product .
3. Polymerization
- Application : Bis (4-chlorophenyl) sulfone is used as a precursor to prepare 4,4’-diamino-diphenyl sulfone and polysulfone plastics .
- Method : It is used to prepare rigid and temperature resistant polymers such as PES or Udel through polymerization with bisphenol-A and bisphenol-S .
- Results : The specific outcomes depend on the final polymer product .
4. Optical Electronics
- Application : Polysulfones are used in optical electronics due to their toughness and stability at high temperatures .
- Method : Polysulfones are prepared by a polycondensation reaction of diphenoxide and bis(4-chlorophenyl)sulfone .
- Results : Polysulfones are used in the temperature range from -100 to +200 °C and are used for electrical equipment, in vehicle construction and medical technology .
5. Antiviral Activity
- Application : Indole derivatives, which include compounds similar to “Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate”, have been found to possess antiviral activity .
- Method : Specific methods of application depend on the specific derivative and the virus being targeted .
- Results : Various indole derivatives have shown inhibitory activity against different viruses .
6. Anti-inflammatory Activity
- Application : Some indole derivatives have shown anti-inflammatory activity .
- Method : Specific methods of application depend on the specific derivative and the inflammation being targeted .
- Results : Compounds with SO2Me moiety and compounds like (3-ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)(4-fluorophenyl)methanone and (4-chlorophenyl)(3-ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)methanone have shown good in vivo anti-inflammatory activity .
7. Antiviral Activity
- Application : Indole is a potent basic pharmacophore presented in a wide variety of antiviral agents which inhibit HSV-1 .
- Method : Indole fragment fused with 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine and 1,3-thiazole .
- Results : Specific outcomes depend on the specific derivative and the virus being targeted .
8. Antioxidant Activity
- Application : Some indole derivatives have shown antioxidant activity .
- Method : Specific methods of application depend on the specific derivative and the oxidation being targeted .
- Results : Various indole derivatives have shown inhibitory activity against different oxidation processes .
9. Antimicrobial Activity
Propriétés
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO4/c1-2-17-12(16)11(15)7-10(14)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFNRYGGOPNIAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345190 | |
| Record name | Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |
CAS RN |
5814-38-0 | |
| Record name | Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


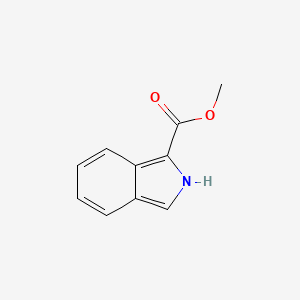
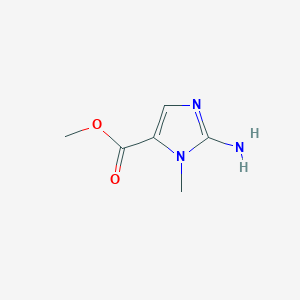
![2-[2-Hydroxy-5-[2-(methacryloyloxy)ethyl]phenyl]-2H-benzotriazole](/img/structure/B1581641.png)
